molecular formula C22H24ClN3O4 B10778713 Erlotinib-d6 Hydrochloride

Erlotinib-d6 Hydrochloride

Cat. No.: B10778713
M. Wt: 435.9 g/mol
InChI Key: GTTBEUCJPZQMDZ-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated version, Erlotinib-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Erlotinib due to its stable isotope labeling .

Preparation Methods

The synthesis of Erlotinib-d6 Hydrochloride involves several key steps:

    Initial Raw Material: The process begins with 6,7-dimethoxy-3,4-dihydro-quinazoline.

    Chlorination: This compound is chlorinated directly.

    Reaction with 3-Aminophenylacetylene: The chlorinated product reacts with 3-aminophenylacetylene.

    Demethylation: The methyl groups at positions 6 and 7 are removed.

    Introduction of Methoxyethyl Side Chain: Finally, a methoxyethyl side chain is introduced to generate Erlotinib Hydrochloride.

This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production .

Chemical Reactions Analysis

Erlotinib-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Erlotinib-d6 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Erlotinib-d6 Hydrochloride exerts its effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of the EGFR, blocking its activity and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Erlotinib-d6 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Compared to these compounds, this compound offers unique advantages in research due to its stable isotope labeling, which facilitates the study of metabolic processes and drug interactions .

Properties

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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